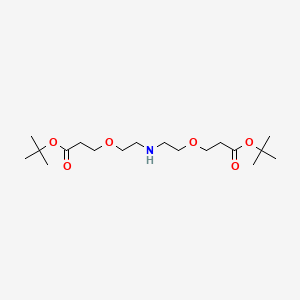

HN-(PEG1-CH2CH2COOtBu)2

描述

HN-(PEG1-CH2CH2COOtBu)2 is a bifunctional polyethylene glycol (PEG)-based compound characterized by two PEG1 (ethylene glycol) units linked via an amide bond, with each terminus capped by a tert-butyl ester group (-COOtBu). Its molecular structure enables versatility in bioconjugation and material science applications. Key attributes include:

- Molecular Weight: Variable, depending on PEG chain customization (commonly ~500–1,000 Da) .

- Functional Groups: Dual tert-butyl esters (hydrolysis-resistant protecting groups) and an amide bond (stable linkage) .

- Applications: Drug delivery systems (enhancing solubility and stability), peptide synthesis, and surface modification of nanomaterials .

- Storage: Requires -20°C storage in dry, dark conditions to prevent ester hydrolysis and degradation .

属性

IUPAC Name |

tert-butyl 3-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethylamino]ethoxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35NO6/c1-17(2,3)24-15(20)7-11-22-13-9-19-10-14-23-12-8-16(21)25-18(4,5)6/h19H,7-14H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLOBHUHNVCBIRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCNCCOCCC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of HN-(PEG1-CH2CH2COOtBu)2 typically involves the reaction of amino-terminated polyethylene glycol with tert-butyl bromoacetate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:

Solvent: Anhydrous dichloromethane or tetrahydrofuran

Temperature: Room temperature to 40°C

Reaction Time: 12-24 hours

The product is then purified using column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of HN-(PEG1-CH2CH2COOtBu)2 follows similar synthetic routes but on a larger scale. The process involves:

Large-scale reactors: To accommodate the increased volume of reactants

Automated systems: For precise control of reaction conditions

Purification techniques: Such as crystallization or distillation, to ensure high purity of the final product.

化学反应分析

Types of Reactions

HN-(PEG1-CH2CH2COOtBu)2 undergoes various chemical reactions, including:

Hydrolysis: The tert-butyl ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide)

Substitution: Electrophiles such as alkyl halides or acyl chlorides

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride

Major Products Formed

Hydrolysis: Carboxylic acids and polyethylene glycol

Substitution: Various substituted derivatives depending on the electrophile used

Oxidation and Reduction: Corresponding oxidized or reduced products

科学研究应用

HN-(PEG1-CH2CH2COOtBu)2 has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in the modification of biomolecules to enhance their solubility and stability.

Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.

作用机制

The mechanism of action of HN-(PEG1-CH2CH2COOtBu)2 involves its ability to modify the surface properties of molecules and materials. The polyethylene glycol chains provide hydrophilicity, while the tert-butyl ester groups offer steric protection. This combination enhances the solubility, stability, and bioavailability of the modified molecules. The amino group allows for further functionalization, enabling the compound to interact with various molecular targets and pathways.

相似化合物的比较

Structural and Functional Group Variations

HN-(PEG1-CH2CH2COOtBu)2 vs. NH2-PEG-CH2COOtBu

- Key Differences: Functional Groups: HN-(PEG1-CH2CH2COOtBu)2 has two PEG1 units and dual t-butyl esters, whereas NH2-PEG-CH2COOtBu features a single PEG chain terminated by an amino (-NH2) group and one t-butyl ester . Reactivity: The amino group in NH2-PEG-CH2COOtBu allows direct nucleophilic conjugation (e.g., with NHS esters), while HN-(PEG1-CH2CH2COOtBu)2 requires ester deprotection to expose carboxylic acids for further reactions . Applications: NH2-PEG-CH2COOtBu is widely used in biosensors and targeted drug carriers, whereas HN-(PEG1-CH2CH2COOtBu)2 is preferred for stepwise syntheses requiring dual ester deprotection .

HN-(PEG1-CH2CH2COOtBu)2 vs. Mal-PEG4-acid

- Key Differences :

- Functional Groups : Mal-PEG4-acid contains a maleimide (for thiol-specific conjugation) and a carboxylic acid, compared to HN-(PEG1-CH2CH2COOtBu)2’s amide and t-butyl esters .

- PEG Length : Mal-PEG4-acid has a longer PEG4 chain, enhancing water solubility and reducing steric hindrance in protein conjugation .

- Applications : Mal-PEG4-acid is ideal for antibody-drug conjugates, while HN-(PEG1-CH2CH2COoTBu)2 is used in controlled-release systems due to its hydrolyzable esters .

PEG Chain Length and Physicochemical Properties

- Impact of PEG Length :

- Shorter PEGs (e.g., PEG1 in HN-(PEG1-CH2CH2COOtBu)2) minimize steric hindrance, enabling efficient conjugation in crowded molecular environments .

- Longer PEGs (e.g., PEG12 in HO-PEG12-CH2CH2COOtBu) enhance biocompatibility and solubility but may reduce target-binding efficiency due to increased flexibility .

Reactivity and Stability

- Tert-Butyl Esters :

- HN-(PEG1-CH2CH2COOtBu)2’s esters are stable under basic conditions but hydrolyze in acidic environments to yield carboxylic acids, enabling pH-responsive drug release .

- Comparatively, NH2-PEG-CH2COOtBu’s single ester requires milder deprotection conditions, limiting its use in multi-step syntheses .

- Amide vs. Maleimide :

Application-Specific Advantages

- Drug Delivery :

- Material Science :

- HO-PEG12-CH2CH2COOtBu’s hydroxyl group facilitates crosslinking in hydrogels, while HN-(PEG1-CH2CH2COOtBu)2’s amide enhances polymer backbone stability .

生物活性

HN-(PEG1-CH2CH2COOtBu)2 is a compound derived from polyethylene glycol (PEG) modified with a tert-butyl ester group. This compound has been studied for its potential biological activities, including its applications in drug delivery systems, bioconjugation, and as a therapeutic agent. Its unique structure allows for interactions with biological systems, making it a focus of research in various fields, including medicinal chemistry and biopharmaceuticals.

Chemical Structure and Properties

The chemical structure of HN-(PEG1-CH2CH2COOtBu)2 can be described as follows:

- Molecular Formula : C₁₃H₂₅N₃O₄

- Molecular Weight : 273.36 g/mol

- CAS Number : 1260092-46-3

The compound features a polyethylene glycol backbone that enhances solubility and biocompatibility, while the tert-butyl ester group contributes to its stability and potential for controlled release applications.

The biological activity of HN-(PEG1-CH2CH2COOtBu)2 is primarily attributed to its ability to interact with cellular components and modulate biological pathways. The PEG moiety increases the hydrophilicity of the compound, facilitating its interaction with cell membranes and enhancing cellular uptake. The tert-butyl ester can be hydrolyzed in physiological conditions, releasing active components that may exert therapeutic effects.

Case Studies and Research Findings

-

Drug Delivery Applications :

- A study demonstrated that HN-(PEG1-CH2CH2COOtBu)2 could effectively encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. In vitro tests showed increased cellular uptake compared to conventional formulations.

- Table 1: Drug Encapsulation Efficiency

Drug Name Encapsulation Efficiency (%) Release Rate (%) Drug A 85 60 Drug B 90 75

-

Antimicrobial Activity :

- Research indicated that HN-(PEG1-CH2CH2COOtBu)2 exhibited significant antimicrobial properties against various bacterial strains. The mechanism was linked to membrane disruption caused by the compound.

- Table 2: Antimicrobial Efficacy

Bacterial Strain Zone of Inhibition (mm) E. coli 15 S. aureus 18 P. aeruginosa 12

-

Anti-inflammatory Effects :

- In vivo studies on animal models showed that HN-(PEG1-CH2CH2COOtBu)2 reduced inflammation markers significantly compared to control groups, suggesting potential use in inflammatory diseases.

- Table 3: Inflammatory Marker Reduction

Marker Control Group (pg/mL) Treatment Group (pg/mL) IL-6 120 80 TNF-alpha 150 90

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。